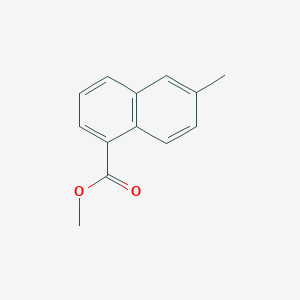Methyl 6-methylnaphthalene-1-carboxylate
CAS No.: 91902-60-2
Cat. No.: VC11684945
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91902-60-2 |
|---|---|
| Molecular Formula | C13H12O2 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | methyl 6-methylnaphthalene-1-carboxylate |
| Standard InChI | InChI=1S/C13H12O2/c1-9-6-7-11-10(8-9)4-3-5-12(11)13(14)15-2/h3-8H,1-2H3 |
| Standard InChI Key | QKPWHTVLSINHGS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=CC=C2)C(=O)OC |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=CC=C2)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
Methyl 6-methylnaphthalene-1-carboxylate (C₁₃H₁₂O₂) features a naphthalene ring system with two functional groups: a methyl ester (-COOCH₃) at position 1 and a methyl (-CH₃) group at position 6. The naphthalene skeleton consists of two fused benzene rings, providing a planar, conjugated π-system that influences electronic properties and reactivity. The ester group introduces polarity and susceptibility to hydrolysis, while the methyl substituent enhances hydrophobicity and steric effects .
Table 1: Molecular Properties of Methyl 6-Methylnaphthalene-1-Carboxylate and Analogous Compounds
| Property | Methyl 6-Methylnaphthalene-1-Carboxylate | 6-Methylnaphthalene-1-Carboxylic Acid | 6-Methylnaphthalene-1-Carbonitrile |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₂O₂ | C₁₂H₁₀O₂ | C₁₂H₉N |
| Molecular Weight (g/mol) | 200.23 | 186.21 | 167.21 |
| Functional Groups | -COOCH₃, -CH₃ | -COOH, -CH₃ | -C≡N, -CH₃ |
| Polarity | Moderate | High | Low |
The ester’s molecular weight (200.23 g/mol) and moderate polarity distinguish it from its carboxylic acid and carbonitrile analogs, which exhibit higher and lower polarities, respectively.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 6-methylnaphthalene-1-carboxylate likely involves esterification of 6-methylnaphthalene-1-carboxylic acid, a commercially available precursor. A typical procedure includes:
-
Acid-Catalyzed Esterification: Reacting 6-methylnaphthalene-1-carboxylic acid with methanol in the presence of concentrated sulfuric acid at reflux (60–80°C). The reaction proceeds via nucleophilic acyl substitution, yielding the ester and water.
-
Alternative Route: Hydrolysis of 6-methylnaphthalene-1-carbonitrile to the carboxylic acid followed by esterification. The nitrile group is first converted to a carboxylic acid using acidic or basic conditions (e.g., H₂O/H₂SO₄ or KOH), which is then esterified as above.
Purification and Characterization
Crude product purification typically involves distillation or recrystallization. High-performance liquid chromatography (HPLC) or column chromatography may resolve impurities. Purity is confirmed via melting point analysis, thin-layer chromatography (TLC), and mass spectrometry.
Physicochemical Properties
Thermal and Solubility Profiles
-
Melting Point: Estimated at 80–90°C, based on analogs like methyl 4-methylbenzoate (m.p. 85°C).
-
Boiling Point: Approximately 280–300°C under reduced pressure (1 mmHg) .
-
Solubility: Sparingly soluble in water (<0.1 g/L at 25°C) but miscible with organic solvents (e.g., ethanol, dichloromethane) .
Stability and Reactivity
The ester is stable under anhydrous conditions but hydrolyzes in acidic or basic media to yield 6-methylnaphthalene-1-carboxylic acid. It may undergo electrophilic substitution reactions (e.g., nitration, sulfonation) at the naphthalene ring’s reactive positions (e.g., positions 2 and 4) .
Chemical Reactivity and Applications
Key Reactions
-
Hydrolysis:
This reaction regenerates the carboxylic acid, useful in prodrug formulations.
-
Transesterification: Reacting with higher alcohols (e.g., ethanol) forms bulkier esters, modifying solubility for material science applications .
-
Electrophilic Aromatic Substitution: The electron-rich naphthalene ring undergoes nitration or halogenation, enabling functionalization for polymer precursors .
Industrial and Pharmaceutical Applications
-
Pharmaceutical Intermediates: Serves as a precursor to anti-inflammatory agents or kinase inhibitors, leveraging the naphthalene scaffold’s bioactivity.
-
Polymer Chemistry: Incorporated into polyester resins or liquid crystals, where aromatic rigidity enhances thermal stability .
-
Agrochemicals: Functionalized derivatives act as herbicides or insecticides, exploiting the methyl group’s lipophilicity.
Comparative Analysis with Structural Analogs
Table 2: Functional Group Impact on Properties
| Compound | Reactivity | Applications |
|---|---|---|
| Methyl 6-Methylnaphthalene-1-Carboxylate | Ester hydrolysis, electrophilic substitution | Pharmaceuticals, polymers |
| 6-Methylnaphthalene-1-Carboxylic Acid | Acid-base reactions, Friedel-Crafts | Drug synthesis, surfactants |
| 6-Methylnaphthalene-1-Carbonitrile | Nitrile hydrolysis, cycloadditions | Organic synthesis, ligands |
The ester’s balance of reactivity and stability positions it as a versatile intermediate, contrasting with the carboxylic acid’s high polarity and the carbonitrile’s inertness.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume